N-(5-bromo-3H-indazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
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Overview
Description
N-(5-bromo-3H-indazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that features both indazole and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-3H-indazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the bromination of indazole to form 5-bromoindazole. This intermediate is then reacted with an appropriate acylating agent to introduce the acetamide group. The final step involves the condensation of the acetamide intermediate with isoindoline-1,3-dione under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-3H-indazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The bromine atom in the indazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could result in derivatives with different substituents on the indazole ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly those involving enzyme activity.
Medicine: Due to its structural features, it may have potential as a therapeutic agent, particularly in the treatment of diseases where indazole derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism by which N-(5-bromo-3H-indazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-3H-indazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
- N-(5-fluoro-3H-indazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
- N-(5-methyl-3H-indazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Uniqueness
N-(5-bromo-3H-indazol-3-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.
Properties
Molecular Formula |
C17H13BrN4O2 |
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Molecular Weight |
385.2 g/mol |
IUPAC Name |
N-(5-bromo-3H-indazol-3-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C17H13BrN4O2/c18-9-5-6-13-12(7-9)16(22-21-13)20-15(23)8-14-10-3-1-2-4-11(10)17(24)19-14/h1-7,14,16H,8H2,(H,19,24)(H,20,23) |
InChI Key |
RNLGCJWJPBHFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3C4=C(C=CC(=C4)Br)N=N3 |
Origin of Product |
United States |
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